molecular formula C18H13ClN2O4 B2594465 5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 365973-75-7

5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2594465
CAS No.: 365973-75-7
M. Wt: 356.76
InChI Key: ZRINMHRKLBYSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinetrione core and a 3-chlorobenzyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the preparation of the pyrimidinetrione core. This is followed by the introduction of the 3-chlorobenzyl group through a series of reactions. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of appropriate starting materials to form the pyrimidinetrione core.

    Substitution Reactions: The 3-chlorobenzyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the 3-chlorobenzyl moiety.

    Oxidation and Reduction: These reactions are employed to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the 3-chlorobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction can lead to a fully reduced product.

Scientific Research Applications

5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **5-({4-[(4-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • **5-({4-[(3-bromobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

What sets 5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione apart from similar compounds is its specific substitution pattern and the presence of the 3-chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-13-3-1-2-12(8-13)10-25-14-6-4-11(5-7-14)9-15-16(22)20-18(24)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRINMHRKLBYSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.